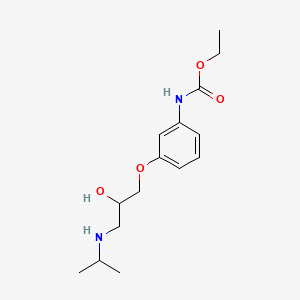
Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, ethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a carbamic acid ester group, a hydroxy group, and an amino group. These functional groups contribute to its diverse reactivity and utility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, ethyl ester typically involves multiple steps. One common synthetic route includes the reaction of 3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester group may produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, ethyl ester involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 2-propenyl ester
- Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester
Uniqueness
Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
102416-96-6 |
|---|---|
Molekularformel |
C15H24N2O4 |
Molekulargewicht |
296.36 g/mol |
IUPAC-Name |
ethyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C15H24N2O4/c1-4-20-15(19)17-12-6-5-7-14(8-12)21-10-13(18)9-16-11(2)3/h5-8,11,13,16,18H,4,9-10H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
JEQULDRSHKFDNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC(=CC=C1)OCC(CNC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
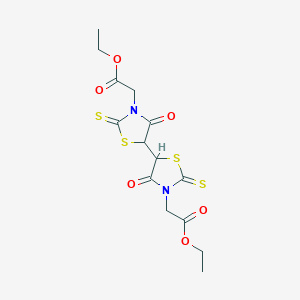

![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
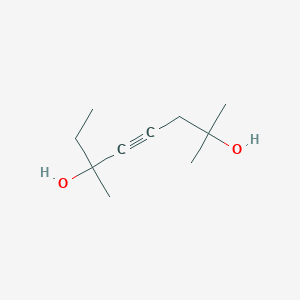
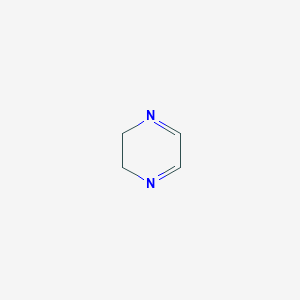
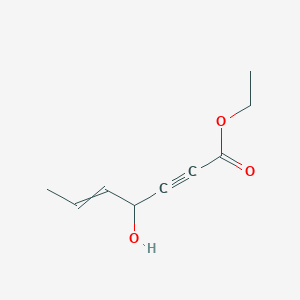

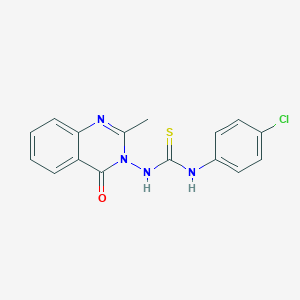

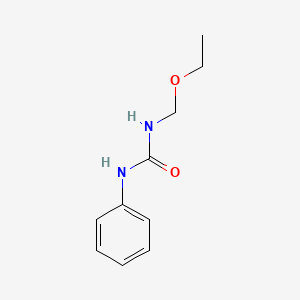
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
